Cadmium mercury sulfide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadmium mercury sulfide (CdHgS) is a compound composed of cadmium, mercury, and sulfur. It is a semiconductor material that has been used extensively in scientific research applications due to its unique properties. CdHgS is a highly efficient luminescent material that emits light in the visible spectrum, making it useful in various fields such as optoelectronics, photovoltaics, and bioimaging.

作用机制

The mechanism of action of Cadmium mercury sulfide is not fully understood, but it is believed to involve the excitation of electrons from the valence band to the conduction band. When the electrons return to the valence band, they emit light in the visible spectrum. Cadmium mercury sulfide has a narrow bandgap, which allows it to absorb light in the visible spectrum and emit light in the same spectrum, making it useful for optoelectronics and bioimaging.

生化和生理效应

Cadmium mercury sulfide has been shown to have low toxicity in vitro, but its toxicity in vivo is not well understood. It has been shown to accumulate in the liver and kidneys of rats, but it is unclear if this accumulation is toxic. Cadmium mercury sulfide has also been shown to have antibacterial properties, making it useful in the development of antibacterial agents.

实验室实验的优点和局限性

Cadmium mercury sulfide has several advantages for lab experiments, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. Cadmium mercury sulfide is also expensive to synthesize, which may limit its use in certain experiments.

未来方向

There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications. Cadmium mercury sulfide could be used in the development of new antibacterial agents, as well as in the development of new optoelectronic and bioimaging technologies. Cadmium mercury sulfide could also be used in the development of new photocatalytic materials for the promotion of chemical reactions under light irradiation.

Conclusion

In conclusion, Cadmium mercury sulfide is a highly efficient luminescent material that has been extensively used in scientific research applications. It has several advantages, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications.

合成方法

Cadmium mercury sulfide can be synthesized using various methods, including chemical precipitation, co-precipitation, hydrothermal synthesis, and sol-gel synthesis. Chemical precipitation involves mixing cadmium and mercury salts with a sulfide source in an aqueous solution. Co-precipitation involves adding a reducing agent to the chemical precipitation method to control the particle size and morphology of the Cadmium mercury sulfide. Hydrothermal synthesis involves heating the precursors in a high-pressure vessel to promote crystal growth. Sol-gel synthesis involves mixing the precursors in a solution and then drying the resulting gel to form the Cadmium mercury sulfide.

科学研究应用

Cadmium mercury sulfide has been extensively used in scientific research applications due to its unique properties. It has been used in optoelectronics, such as light-emitting diodes (LEDs) and solar cells, due to its high luminescence efficiency and stability. It has also been used in bioimaging due to its ability to emit light in the visible spectrum, making it useful for studying biological processes. Cadmium mercury sulfide has also been used in photocatalysis, where it is used to promote chemical reactions under light irradiation.

属性

CAS 编号 |

1345-09-1 |

|---|---|

产品名称 |

Cadmium mercury sulfide |

分子式 |

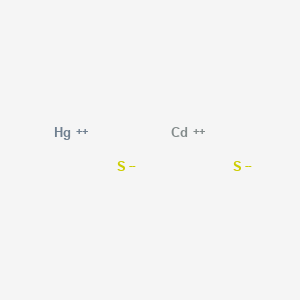

CdHgS2 |

分子量 |

377.1 g/mol |

IUPAC 名称 |

cadmium(2+);mercury(2+);disulfide |

InChI |

InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |

InChI 键 |

ZYCAIJWJKAGBLN-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[Cd+2].[Hg+2] |

规范 SMILES |

[S-2].[S-2].[Cd+2].[Hg+2] |

颜色/形态 |

Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |

其他 CAS 编号 |

1345-09-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。